molecular formula C16H22N2 B2862031 2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole CAS No. 2167963-64-4

2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole

Cat. No.: B2862031
CAS No.: 2167963-64-4
M. Wt: 242.366
InChI Key: YGZQMQLLYOJBSF-UHFFFAOYSA-N
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Description

2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole is a complex organic compound with the molecular formula C16H22N2 It is characterized by a unique cyclopenta[c]pyrrole structure, which includes a methanoiminomethano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[c]pyrrole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: While structurally different, indole derivatives also exhibit significant biological activity and are used in similar research applications.

Uniqueness

2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole is unique due to its methanoiminomethano bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions.

Properties

IUPAC Name

3-benzyl-3,7-diazatricyclo[3.3.3.01,5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-5-14(6-3-1)9-18-12-15-7-4-8-16(15,13-18)11-17-10-15/h1-3,5-6,17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZQMQLLYOJBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CNCC2(C1)CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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